2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde
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Overview
Description
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde is a complex organic compound known for its unique structure, which includes a benzodioxole moiety, a piperazine ring, and a thiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step often starts with the condensation of catechol with formaldehyde to form the benzodioxole ring.
Piperazine Ring Formation: The benzodioxole derivative is then reacted with piperazine under controlled conditions to form the piperazine ring.
Thiazole Ring Synthesis: The final step involves the formation of the thiazole ring, which can be achieved through the reaction of the piperazine derivative with appropriate thioamide and aldehyde precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carboxylic acid
- 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-methanol
Uniqueness
Compared to similar compounds, 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and potential biological activities. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-10-13-8-17-16(23-13)19-5-3-18(4-6-19)9-12-1-2-14-15(7-12)22-11-21-14/h1-2,7-8,10H,3-6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTKNIQUJCMYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C(S4)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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